molecular formula C19H15ClO2 B3035954 2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan CAS No. 338786-41-7

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan

Cat. No.: B3035954
CAS No.: 338786-41-7
M. Wt: 310.8 g/mol
InChI Key: AABMELXSSQYEQQ-UYRXBGFRSA-N
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Description

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a (Z)-2-methoxy-2-phenylethenyl group

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methoxy-2-phenylethyl bromide in the presence of a base to form the corresponding (Z)-2-methoxy-2-phenylethenyl-4-chlorobenzene. This intermediate is then subjected to a cyclization reaction with furan in the presence of a Lewis acid catalyst to yield the final product.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale production of this compound.

Chemical Reactions Analysis

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding furan derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan: The (E)-isomer of the compound, which may have different chemical and biological properties.

    2-(4-bromophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan: A similar compound with a bromine substituent instead of chlorine, which may affect its reactivity and biological activity.

    2-(4-chlorophenyl)-5-[(Z)-2-hydroxy-2-phenylethenyl]furan: A derivative with a hydroxyl group instead of a methoxy group, which may influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the (Z)-2-methoxy-2-phenylethenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c1-21-19(14-5-3-2-4-6-14)13-17-11-12-18(22-17)15-7-9-16(20)10-8-15/h2-13H,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABMELXSSQYEQQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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